6-Bromo-[1,2]oxazolo[4,5-b]pyridin-3-amine
Description
Historical Context of Oxazolo[4,5-b]pyridine (B1248351) Scaffolds in Chemical Research
The oxazolo[4,5-b]pyridine core has been a subject of chemical investigation for several decades. Initial interest in this scaffold was driven by its structural analogy to purines, which are fundamental components of nucleic acids and coenzymes. This bioisosteric relationship suggested that oxazolopyridines could exhibit interesting biological activities by mimicking the natural purines and interacting with their corresponding biological targets.
Early synthetic efforts focused on the construction of the fused ring system, often starting from appropriately substituted pyridine (B92270) precursors, such as 2-amino-3-hydroxypyridines. chemicalbook.comgoogle.com These foundational studies established key methodologies for the formation of the oxazole (B20620) ring fused to the pyridine core. Over the years, the synthetic repertoire has expanded to include more sophisticated and efficient methods, allowing for the introduction of a wide variety of substituents on both the pyridine and oxazole rings. This has enabled a systematic exploration of the structure-activity relationships of oxazolo[4,5-b]pyridine derivatives.
Significance of Brominated Heterocyclic Systems in Advanced Organic Synthesis
The introduction of a bromine atom onto a heterocyclic ring system is a powerful strategy in modern organic synthesis. Brominated heterocycles are highly versatile intermediates that can undergo a wide array of chemical transformations. The carbon-bromine bond can be readily converted into other functional groups through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the construction of complex molecular architectures from relatively simple brominated precursors.
Furthermore, the presence of a bromine atom can significantly influence the electronic properties of the heterocyclic ring, affecting its reactivity and biological activity. The electron-withdrawing nature of bromine can modulate the pKa of nearby functional groups and influence the molecule's ability to participate in hydrogen bonding and other non-covalent interactions. This makes bromination a key tool for fine-tuning the physicochemical properties of drug candidates and functional materials.
Structural Overview of 6-Bromo-chemicalbook.comontosight.aioxazolo[4,5-b]pyridin-3-amine within the Broader Oxazolo[4,5-b]pyridine Framework
6-Bromo- chemicalbook.comontosight.aioxazolo[4,5-b]pyridin-3-amine is a specific derivative of the oxazolo[4,5-b]pyridine scaffold. Its structure is characterized by three key features: the core oxazolo[4,5-b]pyridine ring system, a bromine atom at the 6-position of the pyridine ring, and an amine group at the 3-position of the oxazole ring.
The IUPAC name for this compound is 6-bromo- chemicalbook.comontosight.aioxazolo[4,5-b]pyridin-3-amine, and its Chemical Abstracts Service (CAS) registry number is 2384921-30-4. rsc.org
Table 1: Structural and Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 6-bromo- chemicalbook.comontosight.aioxazolo[4,5-b]pyridin-3-amine |
| CAS Number | 2384921-30-4 |
| Molecular Formula | C₆H₄BrN₃O |
| Canonical SMILES | C1=C(C=NC2=C1ON=C2N)Br |
The presence of the bromine atom at the 6-position offers a handle for further synthetic modifications, as discussed in the previous section. The amino group at the 3-position is a key functional group that can participate in various chemical reactions and is often crucial for biological activity, potentially acting as a hydrogen bond donor or a nucleophile. The specific arrangement of these functional groups on the rigid oxazolo[4,5-b]pyridine framework results in a unique three-dimensional shape and electronic distribution, which are critical determinants of its chemical and biological properties. The related isoxazolo[4,5-b]pyridine (B12869654) systems have been studied for their diverse biological activities, including antibacterial, anticancer, and antiproliferative effects. ontosight.ainih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-[1,2]oxazolo[4,5-b]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-3-1-4-5(9-2-3)6(8)10-11-4/h1-2H,(H2,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJULUCDSZJTOJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1ON=C2N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Bromo 1 2 Oxazolo 4,5 B Pyridin 3 Amine and Analogues
Retrosynthetic Analysis of the 6-Bromo-synhet.comprepchem.comoxazolo[4,5-b]pyridin-3-amine Core
A retrosynthetic analysis of 6-Bromo- synhet.comprepchem.comoxazolo[4,5-b]pyridin-3-amine reveals several potential synthetic pathways. The core structure is a pyridine (B92270) ring fused with an isoxazole (B147169) ring. Key disconnections can be envisioned by either forming the isoxazole ring from a pre-functionalized pyridine or by constructing the pyridine ring onto an existing isoxazole precursor.
The most common approach involves disconnection of the isoxazole ring. This suggests a substituted pyridine as a key intermediate, specifically a 2-amino-3-hydroxypyridine (B21099) derivative. In this scenario, the C-O and N-O bonds of the isoxazole are disconnected, leading back to a precursor like 2-amino-5-bromo-3-hydroxypyridine. The 3-amino group on the target molecule would be installed during the cyclization step, for instance, by using a reagent like cyanogen (B1215507) bromide.
Alternatively, functional group interconversion is a viable strategy. One could envision the synthesis beginning with a pre-formed oxazolo[4,5-b]pyridine (B1248351) core, followed by the sequential introduction of the bromine and amine groups. For example, bromination of an oxazolo[4,5-b]pyridin-2(3H)-one intermediate could be followed by chemical modification to introduce the 3-amino group. prepchem.comclockss.org
Classical Synthetic Approaches to Oxazolo[4,5-b]pyridine Systems
The synthesis of the parent oxazolo[4,5-b]pyridine ring system is typically achieved through two main strategies: the annulation of an oxazole (B20620)/isoxazole ring onto a pyridine core, or the formation of a pyridine ring from a functionalized oxazole/isoxazole. osi.lvbeilstein-journals.orgresearchgate.net
The formation of the oxazole ring onto a pre-existing pyridine is a widely used method. pharmaguideline.comslideshare.net These reactions typically start with ortho-functionalized pyridines.
From 2-Amino-3-hydroxypyridines: This is one of the most direct methods. Condensation of 2-amino-3-hydroxypyridine derivatives with various reagents can lead to the formation of the fused oxazole ring. For instance, reaction with orthoesters can yield 2-substituted oxazolo[4,5-b]pyridines. chemicalbook.comresearchgate.net
Robinson-Gabriel Synthesis Adaptation: The classical Robinson-Gabriel synthesis, which forms oxazoles by the cyclization and dehydration of α-acylamino ketones, can be conceptually adapted for fused systems. pharmaguideline.com
Intramolecular Cyclization: Intramolecular nucleophilic substitution in suitably substituted pyridines is another effective strategy. For example, derivatives of 2-chloro-3-nitropyridines can be used to construct the isoxazolo[4,5-b]pyridine (B12869654) system via intramolecular substitution of the nitro group. beilstein-journals.org
These cyclization strategies offer a robust platform for accessing the core heterocyclic system, allowing for variation in substituents based on the choice of starting materials.
The introduction of substituents, particularly halogens, onto the pyridine ring is a critical step that can be performed before or after the oxazole ring formation. The electron-deficient nature of the pyridine ring makes direct electrophilic aromatic substitution challenging, often requiring harsh conditions and resulting in mixtures of isomers. bohrium.comnih.govrsc.org
Modern strategies to overcome these challenges include:
Halogenation of Activated Pyridines: Pyridine-N-oxides are more susceptible to electrophilic substitution than the parent pyridine. researchgate.netresearcher.life After the reaction, the N-oxide can be removed.
Metalation-Halogenation: Directed ortho-metalation followed by quenching with an electrophilic bromine source (e.g., Br₂) is a powerful method for regioselective halogenation.
Bromination with NBS: N-Bromosuccinimide (NBS) is a common and effective reagent for the bromination of heterocyclic compounds, including derivatives of oxazolo[4,5-b]pyridine. prepchem.comgoogle.com The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF).
Ring-Opening/Ring-Closing Strategy: A novel approach involves the temporary opening of the pyridine ring to form an acyclic "Zincke imine" intermediate. nih.gov This intermediate, being more electron-rich, can undergo regioselective halogenation under mild conditions before ring-closing to yield the functionalized pyridine. nih.gov
Direct Synthesis of 6-Bromo-synhet.comprepchem.comoxazolo[4,5-b]pyridin-3-amine and its Key Precursors
The direct synthesis of the title compound or its immediate precursors often employs the strategies of building the oxazole ring onto a pre-brominated pyridine or brominating a pre-formed heterocyclic core.
Starting with a functionalized pyridine is a common and effective route. The synthesis of new functionalized oxazolo[4,5-b]pyridines has been described starting from 5-Bromo-3-hydroxy-2-aminopyridine. clockss.orgresearchgate.net This precursor already contains the necessary bromine atom at the correct position. The oxazole ring can then be formed via condensation with an appropriate cyclizing agent. For example, heating with 4-cyanobenzoic acid in the presence of a condensing agent like polyphosphoric acid trimethylsilylester (PPSE) can yield a 2-substituted-6-bromo-oxazolo[4,5-b]pyridine. clockss.org
A similar strategy has been used to synthesize a related analogue, 6-Bromo-2-methyl-oxazolo[4,5-b]pyridine. chemicalbook.com
Table 1: Synthesis of 6-Bromo-2-methyl-oxazolo[4,5-b]pyridine chemicalbook.com
| Starting Material | Reagents | Conditions | Product |
|---|---|---|---|
| 2-amino-6-bromo-3-hydroxy-pyridine | Triethyl orthoacetate, p-toluenesulfonic acid monohydrate (catalyst) | 130°C, 1 h | 6-Bromo-2-methyl-oxazolo[4,5-b]pyridine |
This method demonstrates the feasibility of using pre-brominated 2-amino-3-hydroxypyridines to construct the target heterocyclic system. To obtain the desired 3-amino group, a different cyclizing agent, such as cyanogen bromide, would be required.
An alternative and widely documented approach is the direct bromination of the oxazolo[4,5-b]pyridin-2(3H)-one core. prepchem.comgoogle.com This intermediate is readily prepared from 2-amino-3-hydroxypyridine and a phosgene (B1210022) equivalent. google.com The subsequent bromination occurs regioselectively at the 6-position of the pyridine ring.
The reaction typically involves treating oxazolo[4,5-b]pyridin-2(3H)-one with a brominating agent like N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent. prepchem.comgoogle.comprepchem.com Using NBS in DMF is a common one-step method that proceeds with high yield. google.com
Table 2: Synthesis of 6-Bromo-oxazolo[4,5-b]pyridin-2(3H)-one prepchem.comgoogle.com
| Starting Material | Brominating Agent | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|
| oxazolo[4,5-b]pyridin-2(3H)-one | N-Bromosuccinimide (NBS) | N,N-dimethyl formamide (B127407) (DMF) | Room temperature, overnight | 6-bromo-oxazolo[4,5-b]pyridin-2(3H)-one | Up to 92% google.com |
This key intermediate, 6-bromo-oxazolo[4,5-b]pyridin-2(3H)-one, possesses the correct fused ring system and bromination pattern. sigmaaldrich.comuni.lu Further synthetic steps would be required to convert the 2-oxo functionality into the 3-amino group to arrive at the final target compound, 6-Bromo- synhet.comprepchem.comoxazolo[4,5-b]pyridin-3-amine.
One-Step and Multi-Step Synthetic Sequences
The synthesis of brominated oxazolo[4,5-b]pyridines can be achieved through both direct, one-step bromination of a pre-formed heterocyclic system, or via multi-step sequences that construct the desired molecule from simpler precursors.
A notable one-step synthesis has been reported for an analog, 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one. This method involves the direct bromination of oxazolo[4,5-b]pyridin-2(3H)-one using N-bromosuccinimide (NBS) in a solvent such as N,N-dimethylformamide (DMF). researchgate.netgoogle.com This approach is advantageous due to its simplicity and can achieve high yields, reportedly up to 92%. google.com The reaction proceeds by electrophilic aromatic substitution on the electron-rich pyridine ring.
In contrast, multi-step syntheses offer greater control over the placement of substituents and allow for the construction of more complex analogs. For instance, the synthesis of 6-Bromo-2-methyloxazolo[4,5-b]pyridine starts from 2-amino-6-bromo-3-hydroxy-pyridine. This precursor undergoes a cyclization reaction with triethyl orthoacetate in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the oxazole ring. This sequence illustrates a common strategy where a substituted pyridine derivative is used as a foundation for building the fused oxazole ring system.
While a direct synthesis for 6-Bromo- researchgate.netmdpi.comoxazolo[4,5-b]pyridin-3-amine is not extensively detailed in readily available literature, a plausible multi-step route can be inferred. Such a pathway would likely begin with a suitably substituted pyridine, for example, a 2-amino-3-hydroxy-6-bromopyridine derivative. The oxazole ring could then be formed, followed by the introduction of the 3-amino group, or vice versa. The synthesis of the key intermediate, 2-amino-3-hydroxy-5-bromopyridine, has been documented, involving the treatment of 2-amino-3,5-dibromopyridine (B40352) with potassium hydroxide (B78521) and a copper catalyst.
Table 1: Comparison of One-Step and Multi-Step Synthesis Approaches
| Feature | One-Step Synthesis (e.g., Bromination of Oxazolo[4,5-b]pyridin-2(3H)-one) | Multi-Step Synthesis (e.g., Synthesis of 6-Bromo-2-methyloxazolo[4,5-b]pyridine) |
| Starting Material | Pre-formed oxazolo[4,5-b]pyridine core | Substituted pyridine derivative |
| Key Transformation | Electrophilic bromination | Cyclization to form the oxazole ring |
| Number of Steps | One | Multiple |
| Advantages | Simplicity, potentially high yield | Greater control over substitution, access to more complex analogs |
| Disadvantages | Limited to available precursors, potential for side reactions | Longer reaction sequences, may require optimization of each step |
Modern Synthetic Techniques and Catalysis in the Preparation of Brominated Oxazolo[4,5-b]pyridines
Modern synthetic chemistry offers a range of powerful tools to enhance the efficiency, selectivity, and environmental profile of heterocyclic compound synthesis. These include photocatalysis, microwave-assisted reactions, and metal-catalyzed cross-coupling reactions.
Photocatalytic Bromination Strategies
Visible-light photocatalysis has emerged as a green and efficient method for various chemical transformations, including halogenation. While specific examples of photocatalytic bromination of the oxazolo[4,5-b]pyridine core are not widely reported, the principles of this technology are applicable. Photocatalytic methods often utilize a photosensitizer that, upon light absorption, can activate a bromine source, such as an alkali metal bromide, to generate reactive bromine species in situ. This approach can offer high selectivity and avoids the use of harsh brominating agents. For instance, the photocatalytic regeneration of a brominating agent has been demonstrated in the synthesis of imidazo[1,2-a]pyridines, a related nitrogen-containing heterocyclic system.
Microwave-Assisted Synthesis Approaches
Microwave irradiation has become a valuable tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. mdpi.com The application of microwave energy can efficiently promote the synthesis of various heterocyclic systems. For example, microwave-assisted multi-component reactions have been successfully employed for the synthesis of isoxazolo[5,4-b]pyridines in water, highlighting a green and efficient protocol. nih.gov Similarly, the bromination of pyridinethiones and the synthesis of related fused heterocycles have been shown to be significantly accelerated under microwave conditions, providing higher yields in shorter times. nih.gov These examples strongly suggest that the synthesis of 6-Bromo- researchgate.netmdpi.comoxazolo[4,5-b]pyridin-3-amine and its analogs could be significantly optimized through the application of microwave-assisted techniques, particularly for steps such as cyclization and amination.
Metal-Catalyzed Coupling Reactions for Further Derivatization (e.g., Heck, Suzuki)
The bromine atom at the 6-position of the oxazolo[4,5-b]pyridine ring is a key functional group that enables further molecular diversification through metal-catalyzed cross-coupling reactions. The Heck and Suzuki reactions are prominent examples of such transformations, allowing for the formation of new carbon-carbon bonds.
The Suzuki coupling reaction, which pairs an organoboron compound with an organic halide in the presence of a palladium catalyst, is a robust and widely used method for creating biaryl structures or introducing alkyl or vinyl groups. The Heck reaction , on the other hand, couples an unsaturated halide with an alkene using a palladium catalyst.
Both reactions are invaluable for modifying the 6-position of the brominated oxazolo[4,5-b]pyridine core, enabling the synthesis of a diverse library of derivatives with potentially new biological activities or material properties. The choice between the Heck and Suzuki coupling depends on the desired substituent to be introduced. The Suzuki reaction is generally preferred for its broad functional group tolerance and the commercial availability of a wide range of boronic acids.
Table 2: Overview of Metal-Catalyzed Coupling Reactions for Derivatization
| Reaction | Coupling Partners | Catalyst System (Typical) | Bond Formed | Key Advantages |
| Suzuki Coupling | Aryl/Vinyl Boronic Acid or Ester + Organic Halide | Pd(0) or Pd(II) catalyst, Base | C(sp2)-C(sp2) or C(sp2)-C(sp) | Wide substrate scope, high functional group tolerance, commercially available reagents. |
| Heck Coupling | Alkene + Organic Halide | Pd(0) catalyst, Base | C(sp2)-C(sp2) | Good for introducing vinyl groups, atom-economical in some variations. |
Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Environmental Considerations
The choice of a synthetic route for 6-Bromo- researchgate.netmdpi.comoxazolo[4,5-b]pyridin-3-amine and its analogs depends on several factors, including the desired scale of production, the required purity of the final product, and the importance of environmental sustainability.
Selectivity: Multi-step syntheses generally offer superior control over regioselectivity, as functional groups can be introduced and manipulated in a predetermined order. In direct bromination, the position of bromination is dictated by the inherent electronic properties of the heterocyclic ring, which may not always align with the desired isomer. Photocatalytic methods hold the promise of enhanced selectivity through catalyst design.
Environmental Considerations: The principles of green chemistry are increasingly important in the evaluation of synthetic routes. mdpi.comnih.gov Factors such as atom economy, the use of hazardous reagents and solvents, and energy consumption are critical. Microwave-assisted synthesis in aqueous media, for example, represents a greener alternative to conventional heating in organic solvents. nih.gov Similarly, photocatalytic reactions that operate under mild conditions with visible light can reduce energy consumption. The use of stoichiometric and often hazardous brominating agents like liquid bromine can be replaced by safer alternatives like NBS or by catalytic systems that generate the active bromine species in situ. Metal-catalyzed reactions, while powerful, require careful consideration of the toxicity and cost of the metal catalysts and the need for their removal from the final product.
Derivatization and Functionalization Strategies for 6 Bromo 1 2 Oxazolo 4,5 B Pyridin 3 Amine
Introduction of Diverse Functional Groups via Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The bromine atom at the 6-position of the pyridine (B92270) ring is a prime handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. These reactions are highly efficient for forming carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura reaction is a widely used method for creating carbon-carbon bonds by coupling an organohalide with an organoboron compound. nih.gov For 6-bromo- nih.govprepchem.comoxazolo[4,5-b]pyridin-3-amine, this reaction allows for the introduction of a vast array of aryl, heteroaryl, alkyl, and alkenyl groups. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base like sodium carbonate. nih.govimist.ma Microwave-assisted protocols have been shown to significantly shorten reaction times and improve yields for Suzuki-Miyaura couplings on similar brominated heterocyclic scaffolds. imist.marsc.org
Other significant palladium-catalyzed reactions applicable to this scaffold include:
Sonogashira Coupling: This reaction couples the bromo-scaffold with terminal alkynes to introduce alkynyl functional groups, which are valuable for further transformations or as structural elements in their own right. mdpi.com
Heck Coupling: This reaction introduces alkenyl substituents.
Buchwald-Hartwig Amination: This allows for the formation of carbon-nitrogen bonds, replacing the bromine with various primary or secondary amines.
The choice of catalyst, ligand, base, and solvent is crucial for optimizing reaction conditions and achieving high yields, particularly with substrates that contain multiple potentially reactive functional groups like the unprotected amino group. rsc.orgnih.gov
| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Product Functional Group |
| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | Pd(PPh₃)₄, Pd(OAc)₂/XPhos | Aryl/heteroaryl |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Alkynyl |
| Heck | Alkene | Pd(OAc)₂/phosphine ligand | Alkenyl |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃/BINAP | Aryl/heteroaryl amine |
Modifications at the Amino Position (N-alkylation, acylation, guanidylation, etc.)
The exocyclic amino group at the 3-position is a key site for functionalization, enabling modifications that can significantly impact the molecule's polarity, hydrogen bonding capacity, and biological interactions.
N-alkylation: The introduction of alkyl groups can be achieved using alkyl halides in the presence of a base. nih.gov This modification can enhance lipophilicity and modulate binding affinity. Both mono- and di-alkylation are possible, depending on the reaction conditions and stoichiometry of the reagents.
Acylation: The amino group readily reacts with acylating agents such as acid chlorides or anhydrides to form amides. nih.govresearchgate.net This transformation is often used to introduce specific recognition motifs or to serve as a protecting group for the amine during subsequent reactions.
Guanidylation: The conversion of the primary amine to a guanidine (B92328) group introduces a basic, highly polar functional group capable of forming strong hydrogen bond networks. This is typically achieved by reacting the amine with a guanidinylating agent, such as N,N'-di-Boc-N''-triflylguanidine.
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which can act as stable hydrogen bond donors and acceptors.
These modifications allow for fine-tuning of the molecule's properties and are crucial steps in structure-activity relationship (SAR) studies.
| Modification | Reagent | Functional Group Formed |
| N-alkylation | Alkyl halide (e.g., CH₃I) | Secondary/tertiary amine |
| Acylation | Acid chloride/anhydride | Amide |
| Guanidylation | Guanidinylating agent | Guanidine |
| Sulfonylation | Sulfonyl chloride | Sulfonamide |
Elaboration of the Pyridine Ring System for Scaffold Diversification
Beyond substitution at the bromine position, the pyridine ring itself can be further elaborated to diversify the chemical scaffold. The electronic nature of the fused oxazole (B20620) ring influences the reactivity of the pyridine system. For instance, the pyridine nitrogen can be quaternized to form pyridinium (B92312) salts, which can alter the molecule's solubility and reactivity.
In related nitro-substituted oxazolopyridinium systems, nucleophilic attack can lead to opening of the pyridine ring, offering a pathway to highly functionalized, acyclic structures. mdpi.com While the 6-bromo- nih.govprepchem.comoxazolo[4,5-b]pyridin-3-amine scaffold does not possess a strongly electron-withdrawing nitro group, similar strategies involving activation of the pyridine ring could potentially lead to novel molecular frameworks. Further functionalization through electrophilic or nucleophilic aromatic substitution at other positions on the pyridine ring, though challenging, could also be explored under specific conditions.
Synthesis of Novel Fused and Spirocyclic Derivatives
The 6-bromo- nih.govprepchem.comoxazolo[4,5-b]pyridin-3-amine core can serve as a building block for the synthesis of more complex polycyclic systems, including novel fused and spirocyclic derivatives.
Fused Derivatives: The amino group at the C3-position, combined with a suitable functional group introduced at an adjacent position, can be used to construct an additional ring. For example, if a carboxylate or a cyano group were introduced onto the pyridine ring, intramolecular cyclization reactions could lead to the formation of new fused heterocyclic systems. nih.gov Multi-component reactions are an efficient strategy for building complex fused systems in a single step. mdpi.com
Spirocyclic Derivatives: Spirocycles, which contain a single atom as the junction of two rings, are of great interest in drug discovery due to their inherent three-dimensionality. researchgate.net The synthesis of spirocyclic compounds from the target scaffold could be envisioned through multi-step sequences. For example, derivatization of the amino group to include a reactive tether could be followed by an intramolecular cyclization onto the pyridine ring, potentially forming a spiro center. One-pot reactions involving precursors like isatin (B1672199) have been used to create complex spirooxindoles fused to pyridine rings. nih.govresearchgate.net
These strategies significantly increase the structural complexity and diversity of compounds accessible from the initial scaffold.
Strategic Application of Scaffold Hopping and Bioisosteric Replacements in Chemical Design
In drug discovery, it is often desirable to explore new chemical space while retaining the biological activity of a lead compound. Scaffold hopping and bioisosteric replacement are key strategies for achieving this. nih.govresearchgate.netresearchgate.net
Scaffold Hopping: This strategy involves replacing the central nih.govprepchem.comoxazolo[4,5-b]pyridine (B1248351) core with a structurally different scaffold that maintains a similar spatial arrangement of key functional groups. dundee.ac.uk For example, the oxazolopyridine core could be replaced with other bicyclic heteroaromatics like imidazo[4,5-b]pyridine, pyrazolo[3,4-b]pyridine, or triazolo[4,5-b]pyridine. ontosight.aijst.go.jp This can lead to new intellectual property, improved pharmacokinetic properties, or novel binding modes. dundee.ac.uk
Bioisosteric Replacements: This involves the substitution of specific atoms or functional groups with others that have similar physical or chemical properties, with the goal of maintaining or improving biological activity. researchgate.net For the 6-bromo- nih.govprepchem.comoxazolo[4,5-b]pyridin-3-amine scaffold, examples could include:
Replacing the bromine atom with a chlorine atom or a trifluoromethyl group to modulate electronics and lipophilicity.
Substituting the exocyclic amine (-NH₂) with a hydroxyl (-OH) or methylamino (-NHCH₃) group to alter hydrogen bonding capabilities.
Replacing the oxygen atom in the oxazole ring with a sulfur (to form a thiazolo[4,5-b]pyridine) or an N-R group (to form an imidazo[4,5-b]pyridine).
These rational design strategies are essential for optimizing lead compounds and navigating complex patent landscapes. nih.gov
Spectroscopic and Computational Characterization in Academic Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 6-Bromo- synhet.commdpi.comoxazolo[4,5-b]pyridin-3-amine. Techniques such as ¹H NMR and ¹³C NMR are employed to map the connectivity of atoms within the molecule.
In a typical ¹H NMR spectrum of a related compound, 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one, signals corresponding to the protons on the pyridine (B92270) ring are observed. For instance, two doublets might appear at approximately 8.180 ppm and 8.027 ppm. google.com For 6-Bromo- synhet.commdpi.comoxazolo[4,5-b]pyridin-3-amine, distinct chemical shifts for the pyridine ring protons and the amine (-NH₂) protons would be expected. The integration of these signals helps in confirming the number of protons in each unique chemical environment.
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Each unique carbon atom in the oxazolopyridine core and the bromo-substituted carbon would produce a distinct signal, confirming the fused-ring structure. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often utilized to establish the connectivity between protons and carbons, providing definitive structural assignment.
Table 1: Expected NMR Data for 6-Bromo- synhet.commdpi.comoxazolo[4,5-b]pyridin-3-amine
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | 7.5 - 8.5 | Doublet, Doublet | Signals corresponding to the two protons on the pyridine ring. |
| ¹H | 5.0 - 6.0 | Broad Singlet | Signal corresponding to the two protons of the amine group. |
| ¹³C | 90 - 160 | - | Signals for the carbon atoms in the heterocyclic rings. The carbon attached to the bromine would be significantly shifted. |
Infrared and Mass Spectrometry in Elucidating Reaction Pathways and Product Identification
Infrared (IR) spectroscopy and Mass Spectrometry (MS) are vital tools for identifying functional groups and confirming the molecular weight of 6-Bromo- synhet.commdpi.comoxazolo[4,5-b]pyridin-3-amine, particularly in monitoring its synthesis and subsequent reactions.
IR spectroscopy is used to identify characteristic vibrations of the functional groups present. Key expected absorptions would include N-H stretching vibrations for the primary amine group (typically around 3300-3500 cm⁻¹), C=N stretching of the pyridine and oxazole (B20620) rings (around 1600-1650 cm⁻¹), and C-Br stretching (in the lower frequency region, typically below 800 cm⁻¹). These spectral fingerprints help confirm the presence of the intended functional groups.
Mass spectrometry confirms the molecular weight and elemental composition of the compound. For 6-Bromo- synhet.commdpi.comoxazolo[4,5-b]pyridin-3-amine (C₆H₄BrN₃O), the expected monoisotopic mass is approximately 212.96 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula. The isotopic pattern created by the presence of the bromine atom (nearly equal abundance of ⁷⁹Br and ⁸¹Br isotopes) results in a characteristic M and M+2 peak pattern, which is a definitive indicator for the presence of a single bromine atom in the molecule.
Table 2: Mass Spectrometry Data for 6-Bromo- synhet.commdpi.comoxazolo[4,5-b]pyridin-3-amine
| Analysis Type | Expected Result | Significance |
| Molecular Formula | C₆H₄BrN₃O | Confirms elemental composition. |
| Molecular Weight | ~213.05 g/mol | Verifies the overall mass of the molecule. |
| High-Resolution MS | [M+H]⁺ | Provides exact mass for formula confirmation. |
| Isotopic Pattern | Characteristic M, M+2 peaks | Confirms the presence of one bromine atom. |
UV-Vis Spectroscopy for Electronic Structure Analysis and Excited State Dynamics
UV-Vis spectroscopy is employed to investigate the electronic transitions within the molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For aromatic and heterocyclic systems like 6-Bromo- synhet.commdpi.comoxazolo[4,5-b]pyridin-3-amine, these transitions are typically π → π* transitions. The resulting spectrum, a plot of absorbance versus wavelength, provides insights into the conjugation and electronic structure of the molecule. mdpi.com The absorption bands for related triazolopyridines often appear in the 200–400 nm range. mdpi.com Analysis of the absorption maxima (λ_max) and molar absorptivity can be correlated with computational studies to understand the nature of the electronic transitions and the energies of the frontier molecular orbitals (HOMO and LUMO).
Computational Chemistry Approaches
Computational chemistry offers powerful tools to complement experimental data, providing a deeper understanding of the molecule's properties and behavior.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, stability, and reactivity of molecules like 6-Bromo- synhet.commdpi.comoxazolo[4,5-b]pyridin-3-amine. researchgate.net Calculations, often using functionals like B3LYP, can optimize the molecular geometry and predict various properties. mdpi.com DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. mdpi.com Natural Bond Orbital (NBO) analysis, another DFT-based method, can be used to study charge delocalization and the stability arising from intramolecular interactions. researchgate.net
Molecular modeling techniques are used to visualize the three-dimensional structure of 6-Bromo- synhet.commdpi.comoxazolo[4,5-b]pyridin-3-amine and analyze its possible conformations. While the fused ring system is largely planar and rigid, the orientation of the exocyclic amine group can be studied. Conformational analysis helps identify the most stable (lowest energy) arrangement of the atoms. For related molecules, studies have explored different tautomeric forms and their relative energies to determine the most prevalent structure. mdpi.com
Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are instrumental in predicting key chemical properties that are difficult to measure experimentally. These calculations can determine the ground and excited state dipole moments, which are crucial for understanding how the molecule will interact with solvents and external electric fields. Furthermore, parameters related to reactivity, such as ionization potential and electronegativity, can be estimated from the calculated orbital energies. mdpi.com These theoretical predictions help to build a comprehensive model of the molecule's chemical behavior.
Table 3: Computationally Predicted Properties
| Property | Method | Significance |
| HOMO-LUMO Energy Gap | DFT (e.g., B3LYP) | Indicates chemical reactivity and electronic transition energy. |
| Molecular Electrostatic Potential (MEP) | DFT | Identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. |
| Ground State Dipole Moment | DFT | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. |
| Vibrational Frequencies | DFT | Complements experimental IR spectra for accurate peak assignment. researchgate.net |
Applications of 6 Bromo 1 2 Oxazolo 4,5 B Pyridin 3 Amine in Broader Chemical Research and Development
Role as a Key Synthetic Intermediate for the Construction of Complex Organic Molecules
6-Bromo- google.comsynhet.comoxazolo[4,5-b]pyridin-3-amine is a valued intermediate in synthetic organic chemistry due to its dual reactive sites. synhet.com The bromo group on the pyridine (B92270) ring is amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of diverse aryl, alkyl, or amino substituents at this position. Simultaneously, the exocyclic amine on the isoxazole (B147169) ring can undergo reactions like acylation, alkylation, and diazotization, or it can be used as a nucleophile in cyclization reactions.
The synthesis of the core oxazolo[4,5-b]pyridine (B1248351) skeleton often begins with appropriately substituted pyridines. For instance, the related 6-Bromo-2-methyl-oxazolo[4,5-b]pyridine is synthesized from 2-amino-6-bromo-3-hydroxy-pyridine, demonstrating a common cyclization strategy to form the oxazole (B20620) ring. chemicalbook.com Similarly, the bromination of an existing oxazolo[4,5-b]pyridin-2(3H)-one scaffold using N-bromosuccinimide (NBS) is a direct method to introduce the bromine atom, creating a key intermediate for further elaboration. prepchem.com
The strategic value of this intermediate is highlighted in the synthesis of complex derivatives where the bromo-substituted core is further functionalized. For example, the synthesis of 6-Bromo-2-(4-N,N-diethylaminophenyl)oxazolo[4,5-b]pyridine involves the condensation of 2-amino-5-bromo-3-hydroxypyridine with N,N-diethylaminobenzoic acid, showcasing how the bromo-substituted precursor is integral to constructing larger, functional molecules. researchgate.net The compound and its related structures are recognized as important intermediates for applications in pharmaceutical chemistry, agricultural chemicals, and materials science. google.comsynhet.com
| Precursor | Reagents | Product | Reaction Type | Reference |
|---|---|---|---|---|
| oxazolo[4,5-b]pyridin-2(3H)-one | N-bromosuccinimide (NBS), DMF | 6-bromo-oxazolo[4,5-b]pyridin-2(3H)-one | Electrophilic Bromination | prepchem.com |
| 2-amino-6-bromo-3-hydroxy-pyridine | Triethyl orthoacetate, p-toluenesulfonic acid | 6-Bromo-2-methyl-oxazolo[4,5-b]pyridine | Cyclocondensation | chemicalbook.com |
| 2-amino-5-bromo-3-hydroxypyridine | N,N-diethylaminobenzoic acid, Polyphosphoric acid | 6-Bromo-2-(4-N,N-diethylaminophenyl)oxazolo[4,5-b]pyridine | Cyclocondensation | researchgate.net |
Development of Novel Heterocyclic Scaffolds and Chemical Libraries for Discovery Research
The isoxazolo[4,5-b]pyridine (B12869654) core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities, including antibacterial, anticancer, and antiproliferative properties. researchgate.net 6-Bromo- google.comsynhet.comoxazolo[4,5-b]pyridin-3-amine is an ideal starting point for generating chemical libraries for discovery research. Through combinatorial chemistry approaches, the bromo and amino groups can be systematically modified to produce a large array of analogues.
The development of such libraries allows for high-throughput screening to identify lead compounds with desired biological activities. The versatility of the bromo-substituent for cross-coupling reactions and the amine for various derivatizations provides two independent points of diversification, enabling a thorough exploration of the chemical space around the isoxazolo[4,5-b]pyridine scaffold. This approach is fundamental in modern drug discovery and is supported by the classification of this compound as a key intermediate for medicinal chemistry and pharmaceutical applications. synhet.com
| Position | Functional Group | Potential Reactions for Library Synthesis | Example Functionalities Introduced |
|---|---|---|---|
| C6 | Bromo (-Br) | Suzuki, Stille, Sonogashira, Heck, Buchwald-Hartwig cross-coupling | Aryl, heteroaryl, alkyl, alkynyl, amino groups |
| C3 | Amine (-NH₂) | Acylation, Sulfonylation, Alkylation, Reductive amination, Diazotization | Amides, sulfonamides, secondary/tertiary amines, ureas |
Contributions to Fundamental Mechanistic Organic Chemistry Studies
While specific mechanistic studies focusing solely on 6-Bromo- google.comsynhet.comoxazolo[4,5-b]pyridin-3-amine are not extensively documented, the reactivity of the parent isoxazolo[4,5-b]pyridine system provides insight into its chemical behavior. Research on related derivatives has uncovered interesting molecular rearrangements, which are of fundamental interest in mechanistic organic chemistry. For instance, a base-promoted Boulton–Katritzky rearrangement has been observed in isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones. researchgate.net This type of rearrangement involves the transformation of one heterocyclic system into another and provides a valuable case study for understanding reaction pathways and the influence of substituent effects.
Furthermore, studies on the analogous oxazolo[3,2-a]pyridinium ring system show its susceptibility to nucleophilic attack, which can lead to either cleavage of the oxazole ring or opening of the pyridine ring, depending on the substituents and reaction conditions. mdpi.com Such investigations into the reactivity of fused pyridyl heterocycles contribute to a deeper understanding of aromaticity, ring strain, and the regioselectivity of nucleophilic additions in these complex systems.
Design of Chemical Probes and Ligands for Molecular Target Exploration
The isoxazolo[4,5-b]pyridine scaffold has been identified as a promising framework for designing potent and selective inhibitors of biological targets. Derivatives have been found to inhibit cytochrome P450 CYP17, an enzyme involved in androgen biosynthesis, making them relevant for research into prostate cancer. researchgate.net Additionally, related oxazolo[4,5-b]pyridine structures have been investigated for their activity against various protein kinases, such as PI3, KIT, CSF-1R, and FLT3, which are critical targets in oncology. google.com
6-Bromo- google.comsynhet.comoxazolo[4,5-b]pyridin-3-amine is an excellent precursor for developing chemical probes and ligands to study these targets. A chemical probe is a small molecule designed to selectively interact with a specific protein, allowing researchers to investigate its biological function. Starting from the bromo-amino scaffold, medicinal chemists can use structure-activity relationship (SAR) studies to systematically modify the molecule, optimizing its potency, selectivity, and pharmacokinetic properties. The bromo group acts as a synthetic handle to introduce functionalities that can probe specific interactions within a protein's binding site.
| Biological Target | Therapeutic Area | Reference |
|---|---|---|
| Cytochrome P450 CYP17 | Oncology (Prostate Cancer) | researchgate.net |
| PI3 Kinase | Oncology | google.com |
| KIT, CSF-1R, FLT3 Kinases | Oncology | google.com |
| General Antibacterial Targets | Infectious Diseases | researchgate.net |
Potential Applications in Photochemistry and Materials Science Research
The fused aromatic system of oxazolo[4,5-b]pyridines provides a platform for developing novel fluorescent molecules and functional materials. Research into the photophysical properties of derivatives has shown their potential as fluorophores. For example, a study on 2-aryl substituted oxazolo[4,5-b]pyridines, including a 6-bromo derivative, revealed that these compounds exhibit fluorescence. researchgate.net
The study of 6-Bromo-2-(4-N,N-diethylaminophenyl)oxazolo[4,5-b]pyridine demonstrated that its absorption and fluorescence maxima are sensitive to the polarity of the solvent. researchgate.net A Lippert-Mataga plot analysis showed a linear relationship between the Stokes shift and the solvent polarity function, which is characteristic of molecules that undergo intramolecular charge transfer (ICT) upon excitation. researchgate.net This solvatochromic behavior makes such compounds candidates for use as chemical sensors or probes to characterize the polarity of microenvironments, such as in polymers or biological systems. The potential to tune these photophysical properties through synthetic modification of the 6-Bromo- google.comsynhet.comoxazolo[4,5-b]pyridin-3-amine core opens avenues for its application in materials science, including the development of organic light-emitting diodes (OLEDs) or molecular switches. google.com
| Solvent | Absorption Max (nm) | Fluorescence Max (nm) | Stokes Shift (cm⁻¹) |
|---|---|---|---|
| n-Heptane | 384 | 432 | 2940 |
| Toluene | 393 | 470 | 4220 |
| Dichloromethane | 400 | 521 | 5800 |
| Acetonitrile | 396 | 548 | 6880 |
Future Research Directions and Unexplored Avenues for 6 Bromo 1 2 Oxazolo 4,5 B Pyridin 3 Amine
Development of More Sustainable and Environmentally Benign Synthetic Routes
Future synthetic strategies for 6-Bromo- nih.govresearchgate.netoxazolo[4,5-b]pyridin-3-amine will likely prioritize green chemistry principles to minimize environmental impact. A significant area of exploration is the use of greener solvents to replace traditional, often hazardous, organic solvents. mdpi.commdpi.commonash.edu Research into utilizing water, polyethylene glycols (PEGs), glycerol, and other bio-based solvents could drastically reduce the ecological footprint of the synthesis process. mdpi.commdpi.commonash.edu Water, in particular, is an attractive medium due to its non-flammable and readily available nature. mdpi.com
The application of energy-efficient techniques such as ultrasonic irradiation is another promising avenue. researchgate.netresearchgate.netnih.govpreprints.org Sonochemistry can accelerate reaction rates, improve yields, and reduce energy consumption by generating localized high temperatures and pressures through acoustic cavitation. preprints.org This approach has been successfully applied to the synthesis of various isoxazole (B147169) derivatives and could be adapted for the target molecule. researchgate.netresearchgate.netnih.govpreprints.org
Furthermore, the development of one-pot, multi-component reactions (MCRs) will be crucial. nih.govbeilstein-journals.orgmdpi.comnih.govresearchgate.net MCRs enhance synthetic efficiency by combining multiple starting materials in a single step, thus reducing waste and simplifying purification processes. nih.gov Microwave-assisted MCRs in water have already shown promise for the synthesis of related isoxazolo[5,4-b]pyridines, providing a template for future work on 6-Bromo- nih.govresearchgate.netoxazolo[4,5-b]pyridin-3-amine. nih.gov
| Sustainable Approach | Potential Benefits | Relevant Research Areas |
| Green Solvents | Reduced toxicity and environmental impact. | Water, Polyethylene Glycol (PEG), Glycerol, Bio-based solvents. mdpi.commdpi.commonash.edu |
| Ultrasonic Irradiation | Faster reaction times, higher yields, lower energy consumption. | Sonochemistry in multi-component reactions. researchgate.netresearchgate.netnih.govpreprints.org |
| Multi-component Reactions | Increased atom economy, simplified procedures, reduced waste. | One-pot synthesis, microwave-assisted reactions. nih.govbeilstein-journals.orgnih.gov |
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The discovery of novel catalytic systems will be instrumental in achieving higher selectivity and efficiency in the synthesis of 6-Bromo- nih.govresearchgate.netoxazolo[4,5-b]pyridin-3-amine and its derivatives. Nanocatalysts, particularly those based on transition metals, offer a large surface area and high reactivity, leading to improved reaction rates and milder reaction conditions. nih.govresearchgate.netrsc.org Magnetic nanoparticles, such as ferrites, are especially advantageous as they can be easily recovered and reused, aligning with green chemistry principles. nih.govresearchgate.net
Metal-Organic Frameworks (MOFs) are another class of catalysts with significant potential. rsc.orgnih.govresearchgate.netrsc.org Their tunable porous structures can provide high selectivity, and they can be designed to incorporate various active metal sites. rsc.orgresearchgate.net The use of MOFs derived from pyridine-based ligands has been explored, suggesting their applicability in the synthesis of pyridine-containing heterocycles. rsc.orgrsc.org
Additionally, the application of phase-transfer catalysts (PTCs) could enhance reaction efficiency, particularly in multiphase systems. nih.gov Bifunctional PTCs that possess both a quaternary ammonium salt and a hydrogen-bond donor group can synergistically activate substrates, leading to improved yields in heterocyclic synthesis. nih.gov
| Catalyst Type | Key Advantages | Potential Applications |
| Nanocatalysts | High surface area, reusability, mild reaction conditions. | Synthesis of N-containing heterocycles. nih.govresearchgate.netrsc.org |
| Metal-Organic Frameworks | Tunable porosity, high selectivity, diverse active sites. | Catalysis of reactions involving pyridine (B92270) derivatives. rsc.orgnih.govresearchgate.netrsc.org |
| Phase-Transfer Catalysts | Enhanced reactivity in multiphase systems, synergistic activation. | Synthesis of oxazolidinones and other heterocycles. nih.gov |
Application of Advanced Spectroscopic Probes for Real-Time Reaction Monitoring and Kinetic Studies
The integration of Process Analytical Technology (PAT) will be pivotal for optimizing the synthesis of 6-Bromo- nih.govresearchgate.netoxazolo[4,5-b]pyridin-3-amine. Advanced spectroscopic techniques, such as in-line Raman and Near-Infrared (NIR) spectroscopy, allow for real-time monitoring of reaction kinetics and product formation without the need for offline sampling. beilstein-journals.orgnih.govaiche.orgazooptics.comresearchgate.netnih.govosti.gov This provides immediate feedback for process control, ensuring consistent product quality and yield. azooptics.com
Raman spectroscopy is particularly well-suited for monitoring reactions in solution and on solid supports, offering detailed structural information about the molecules involved. beilstein-journals.orgnih.govaiche.orgresearchgate.net NIR spectroscopy, while providing less structural detail, is excellent for measuring concentrations and can be easily implemented with fiber-optic probes for in-situ measurements. azooptics.comnih.govosti.gov The combination of these techniques can offer a comprehensive understanding of the reaction progress.
Future research in this area should focus on developing robust chemometric models to correlate spectral data with critical process parameters. This will enable predictive control over the synthesis, leading to more efficient and reproducible manufacturing processes.
Integration with High-Throughput Synthesis and Automated Platforms in Chemical Discovery
To accelerate the discovery of new derivatives of 6-Bromo- nih.govresearchgate.netoxazolo[4,5-b]pyridin-3-amine with enhanced biological or material properties, the integration of high-throughput synthesis and automated platforms is essential. acs.orgfigshare.comnih.govnih.govoxfordglobal.comresearchgate.netnih.gov Automated systems can perform a large number of reactions in parallel, allowing for the rapid generation of compound libraries for screening. nih.govnih.govresearchgate.net
Flow chemistry platforms are particularly amenable to automation and offer advantages such as precise control over reaction conditions and easy scalability. acs.orgnih.gov A fully automated, multistep flow process could enable the efficient production of a diverse library of 3-aminoindolizine analogs, a strategy that could be adapted for the target molecule. acs.org
Theoretical Predictions and Computational Design for New Reactivity and Derivatization Pathways
Computational chemistry will play a crucial role in guiding future research on 6-Bromo- nih.govresearchgate.netoxazolo[4,5-b]pyridin-3-amine. Theoretical predictions can provide insights into the molecule's electronic structure, reactivity, and potential derivatization pathways. Techniques such as Density Functional Theory (DFT) can be used to model reaction mechanisms and predict the feasibility of new synthetic routes.
Computational design can also be employed to create virtual libraries of novel derivatives with desired properties. By simulating the interaction of these virtual compounds with biological targets, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources. This approach, combined with high-throughput screening, can accelerate the identification of new lead compounds in drug discovery.
Q & A
Q. Advanced
- Substituent Effects : Introduce electron-withdrawing groups (e.g., Br, Cl) at C(6) to enhance kinase inhibition. For example, 6-bromo derivatives show higher GSK-3β inhibition (IC₅₀ ~0.8 µM) compared to non-halogenated analogs .
- Triazole Hybridization : Attaching 1,2,3-triazole moieties via click chemistry improves anti-inflammatory activity by modulating NF-κB pathways .
- SIRT1 Activation : Oxazolo[4,5-b]pyridines with methyl or methoxy groups at C(2) exhibit EC₅₀ values <10 µM for SIRT1, contrasting with kinase-targeted analogs .
How should researchers address contradictions in reported biological activities (e.g., GSK-3β inhibition vs. SIRT1 activation)?
Q. Advanced
- Target Selectivity Profiling : Use kinase/SIRT1 inhibition assays under standardized conditions (e.g., fluorescence polarization for GSK-3β vs. fluorometric deacetylase assays for SIRT1 ).
- Molecular Docking : Compare binding poses in GSK-3β (PDB: 1Q3D) and SIRT1 (PDB: 4IG9) to identify divergent interactions. For example, bromine at C(6) may sterically hinder SIRT1 binding but fit GSK-3β’s hydrophobic pocket .
- Cellular Context : Evaluate activity in disease-relevant cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory assays vs. HEK293T for SIRT1 overexpression models ).
What strategies enhance the reactivity of the bromine substituent in cross-coupling reactions?
Q. Advanced
- Buchwald–Hartwig Amination : Use Pd(OAc)₂/Xantphos catalysts with microwave irradiation (120°C, 30 min) for C–N bond formation .
- Negishi Coupling : Employ Zn-based reagents for C–C bond formation. Pre-lithiation with LDA at −78°C improves electrophile compatibility (e.g., alkyl iodides) .
- Protection-Deprotection : Protect the amine group with Boc to prevent side reactions during bromine substitution .
How does X-ray crystallography aid in resolving the stereoelectronic properties of oxazolo[4,5-b]pyridine derivatives?
Advanced
Single-crystal studies reveal:
- Planar geometry (r.m.s. deviation ≤0.017 Å) for the oxazole-pyridine fused ring .
- Hydrogen-bonding networks (e.g., N–H···O dimers) that influence solid-state stability and solubility .
- Halogen placement (e.g., bromine at C(6)) affects π-stacking interactions in co-crystals with protein targets .
What protocols ensure the stability of this compound during storage and handling?
Q. Basic
- Storage : Protect from light at 2–8°C in sealed, argon-purged vials to prevent bromine loss or oxidation .
- Solubility : Use DMSO for stock solutions (10 mM), avoiding aqueous buffers unless stabilized with 0.1% BSA .
- Handling : Conduct reactions under inert atmosphere (N₂/Ar) to minimize decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
